1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
The compound 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a 2,4-difluorophenyl group and a pyrrolidinone ring substituted with a 4-ethoxyphenyl moiety. This article provides a detailed comparison of this compound with structurally similar analogues, focusing on substituent effects, biological activities, and physicochemical properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-2-27-15-6-4-14(5-7-15)24-11-13(10-18(24)25)22-19(26)23-17-8-3-12(20)9-16(17)21/h3-9,13H,2,10-11H2,1H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAAOEWJBKAKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with an isocyanate derivative to form the urea linkage. The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxy-substituted benzene ring reacts with a suitable leaving group on the pyrrolidinyl urea intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho or para to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Compound 1 : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea
- Key Features: Pyridine core with 3-chloro-2-fluorophenoxy and 2,4-dimethoxyphenyl substituents. Methylurea group.
- Biological Activity : Demonstrated efficacy as a glucokinase activator, enhancing glucose metabolism .
- Comparison: The target compound replaces the pyridine core with a pyrrolidinone ring, which may alter conformational flexibility. The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to the chloro-fluorophenoxy group in Compound 1, as fluorine atoms reduce susceptibility to oxidative degradation.
Compound 3 : (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea
- Key Features :
- Triazinan-dione moiety linked to a pyridine ring.
- Methylurea and 4-chlorobenzyl groups.
- Comparison: The absence of a triazinan-dione system in the target compound suggests divergent mechanistic pathways. The pyrrolidinone ring in the target may confer improved solubility compared to the rigid triazinan-dione structure.
Pyrrolidinone-Containing Urea Derivatives
Compound 877640-52-3 : 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Key Features: Pyrrolidinone ring with 4-methoxyphenyl and 4-ethoxyphenyl substituents.
- Structural Comparison: The target compound substitutes the 4-ethoxyphenyl group (on the urea nitrogen) with a 2,4-difluorophenyl group, increasing electron-withdrawing effects and lipophilicity. The pyrrolidinone ring in the target compound has a 4-ethoxyphenyl substituent instead of 4-methoxyphenyl, which may enhance membrane permeability due to the larger ethoxy group .
Data Tables
Biological Activity
The compound 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a member of the urea class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities, particularly in the context of cancer therapeutics. This article synthesizes available research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The chemical structure can be denoted as follows:
- IUPAC Name : 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Molecular Formula : C18H18F2N2O2
- Molecular Weight : 336.35 g/mol
This compound features a difluorophenyl moiety and a pyrrolidine ring, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The urea functional group is known to facilitate hydrogen bonding with target proteins, potentially inhibiting key enzymes or receptors involved in tumor growth and proliferation.
Anticancer Properties
Research has shown that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : A study evaluated the antiproliferative activity of similar urea derivatives against A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer) cell lines. The IC50 values for these compounds ranged from 2.39 μM to 3.90 μM, indicating potent inhibitory effects comparable to established drugs such as sorafenib .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT116 | 3.90 ± 0.33 |
| Sorafenib | HCT116 | 2.25 ± 0.71 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the phenyl ring significantly influence the biological activity of the compound. The presence of electron-withdrawing groups like fluorine enhances the potency by improving binding affinity to target proteins .
Case Studies
- Antitumor Efficacy :
- Pharmacokinetics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
